![molecular formula C16H16N4O B7591218 N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide](/img/structure/B7591218.png)
N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide, also known as DMXAA, is a small molecule that has gained interest in the scientific community due to its potential applications in cancer treatment. DMXAA was first discovered in the 1980s, and since then, numerous studies have been conducted to investigate its mechanism of action and potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide has been shown to stimulate the production of cytokines and chemokines, which recruit immune cells to the tumor site and promote anti-tumor activity. N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide has also been shown to induce tumor cell death through the disruption of the tumor vasculature.
Biochemical and physiological effects:
N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical models. It has been shown to induce the production of nitric oxide, which plays a role in the regulation of blood flow and immune function. N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide has also been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and DNA damage in tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide has several advantages and limitations for use in laboratory experiments. One advantage is that it has a relatively simple chemical structure, which makes it easy to synthesize and purify. N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide also has a well-established mechanism of action and has been extensively studied in preclinical models. However, one limitation is that N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide has poor solubility in water, which can make it difficult to administer in vivo. N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide also has a relatively short half-life, which can limit its efficacy in some applications.
Zukünftige Richtungen
There are several future directions for research on N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide. One area of interest is the development of new formulations or delivery methods that can improve the solubility and bioavailability of N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide. Another area of interest is the investigation of N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide in combination with other cancer treatments, such as immunotherapy and targeted therapy. Finally, there is a need for further preclinical and clinical studies to better understand the safety and efficacy of N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide in humans.
Synthesemethoden
N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2-aminopyridine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form an intermediate, which is then reacted with 1,2-dimethylbenzimidazole-5-carboxylic acid to yield N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide. The purity and yield of the final product can be improved through various purification techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in various preclinical models, including lung, breast, and colon cancer. N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide has also been investigated for its ability to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
Eigenschaften
IUPAC Name |
N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-4-5-12(9-17-10)16(21)19-13-6-7-15-14(8-13)18-11(2)20(15)3/h4-9H,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEGZSKQRQNKKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-dimethylbenzimidazol-5-yl)-6-methylpyridine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.